molecular formula C22H24N6O4 B2584334 1-(3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1207040-94-5

1-(3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2584334
CAS RN: 1207040-94-5
M. Wt: 436.472
InChI Key: YTRYGLKQXVZULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H24N6O4 and its molecular weight is 436.472. The purity is usually 95%.
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Scientific Research Applications

Anti-Tubercular Agent Development

This compound’s structural similarity to pyrazinamide, a first-line anti-tubercular drug, indicates its potential as a novel therapeutic agent against tuberculosis (TB). Research has shown that derivatives with similar structures have exhibited significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC) in the low micromolar range . The compound could be synthesized and evaluated for its efficacy and toxicity in comparison to existing TB medications.

Anti-Fibrosis Therapeutics

Pyrimidine derivatives have been studied for their anti-fibrotic activities, particularly against conditions like liver fibrosis . Given the compound’s pyrimidine core, it could be synthesized and assessed for its ability to inhibit collagen expression and hydroxyproline content in vitro, which are key markers of fibrosis. This could lead to the development of new treatments for fibrotic diseases.

properties

IUPAC Name

1-[3-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-32-17-4-2-16(3-5-17)18-6-7-19(25-24-18)26-12-14-27(15-13-26)21(30)9-11-28-10-8-20(29)23-22(28)31/h2-8,10H,9,11-15H2,1H3,(H,23,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRYGLKQXVZULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

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